(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 1259278-10-8
VCID: VC20889565
InChI: InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
SMILES: C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

CAS No.: 1259278-10-8

Cat. No.: VC20889565

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid - 1259278-10-8

Specification

CAS No. 1259278-10-8
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name (1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
Standard InChI Key LTEORMGXUMWZCU-OLZOCXBDSA-N
Isomeric SMILES C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
SMILES C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Canonical SMILES C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structure

Basic Molecular Information

The compound (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid represents a protected amino acid derivative with defined stereochemistry. Its core structure consists of a cyclohexane ring bearing a carboxylic acid group at the 1-position (R-configuration) and a carbobenzoxy (Cbz)-protected amino group at the 3-position (S-configuration) .

PropertyValue
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight277.32 g/mol
CAS Registry Number1259278-10-8
Physical State (20°C)Solid
Reaxys Registry Number11167846
PubChem Substance ID125307630

The spatial arrangement of functional groups on the cyclohexane ring is crucial to the compound's properties and applications. The (1R,3S) stereochemical designation indicates that the carboxylic acid at position 1 has the R absolute configuration, while the protected amino group at position 3 has the S absolute configuration .

Structural Identifiers and Nomenclature

The compound is precisely represented through various chemical identifiers that capture its structural complexity and stereochemistry:

Identifier TypeValue
IUPAC Name(1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Common Synonyms(1R,3S)-3-(Cbz-amino)cyclohexanecarboxylic Acid
(1R,3S)-3-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid
Standard InChIInChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
Standard InChIKeyLTEORMGXUMWZCU-OLZOCXBDSA-N
Isomeric SMILESC1CC@HC(=O)O

The nomenclature highlights the presence of the carbobenzoxy (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical transformations .

Physical and Chemical Properties

Physical Characteristics

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid appears as a white to almost white powder or crystalline solid . This physical form is consistent with many protected amino acids and reflects its relatively high molecular weight and the presence of both hydrogen bond donors and acceptors.

The compound demonstrates properties typical of carboxylic acids, including the ability to form salts and participate in hydrogen bonding. Its solubility profile is influenced by the balance between the polar carboxylic acid group and the more lipophilic carbobenzoxy protecting group .

SpecificationRequirement
AppearanceWhite to almost white powder to crystal
Purity (HPLC)Minimum 98.0 area%
Optical purity (LC)Minimum 95.0 ee%
Purity (Neutralization titration)Minimum 98.0%
NMRConfirms to structure

The optical purity specification (minimum 95.0% enantiomeric excess) is particularly important for this compound, as its applications often depend on the specific stereochemical configuration at the 1 and 3 positions of the cyclohexane ring .

Synthesis and Preparation

Synthetic Route and Strategy

The synthesis of (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid typically begins with commercially available 3-aminocyclohexanecarboxylic acid. The key synthetic strategy involves protection of the amino group with the carbobenzoxy (Cbz) moiety, followed by separation of the resulting diastereomers .

As described in the literature, the synthetic process includes the following key steps:

  • Protection of the amino group in 3-aminocyclohexanecarboxylic acid using a carbobenzoxy protecting group

  • Separation of the stereoisomers through chiral HPLC to obtain the desired (1R,3S) configuration

  • Purification to achieve the high optical and chemical purity required for research applications

The protection of the amino group with the carbobenzoxy group is a crucial step that prevents unwanted side reactions and provides a handle for chromatographic separation of the stereoisomers .

Stereochemical Considerations

The stereochemistry at positions 1 and 3 of the cyclohexane ring is critical to the compound's properties and applications. The (1R,3S) configuration places the carboxylic acid and protected amino groups in a specific spatial arrangement that may be required for certain biological activities or synthetic applications .

The synthesis must carefully control and preserve this stereochemistry, which explains the need for chiral separation techniques in the manufacturing process. The resulting optical purity (minimum 95.0% ee) reflects the effectiveness of these separation methods .

Applications in Research and Development

Pharmaceutical Research

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid has demonstrated significant utility in pharmaceutical research, particularly in the development of compounds targeting the Hedgehog signaling pathway. This pathway is implicated in various cancers, including basal cell carcinoma, leukemias, and several other malignancies .

A notable application was in the discovery and synthesis of PF-04449913 (1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea), a potent Smoothened inhibitor that has advanced to human clinical studies for oncology applications. In this context, (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid served as a key synthetic intermediate .

The synthesis described in the literature utilized this compound in the following manner:

  • The protected amino acid was converted to a mixed anhydride

  • This intermediate was coupled with benzene-1,2-diamine to form an amide

  • The resulting compound was cyclized in glacial acetic acid to form a benzimidazole structure

  • After deprotection and further modifications, the target pharmaceutical compound was obtained

Synthetic Building Block

Beyond its specific application in Hedgehog pathway inhibitor development, (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid serves as a valuable building block in organic synthesis. Its defined stereochemistry and orthogonally protected functional groups make it suitable for the construction of complex molecules requiring precise spatial arrangements of substituents .

The compound's utility as a synthetic intermediate is enhanced by:

  • The carboxylic acid group, which can participate in various coupling reactions

  • The Cbz-protected amino group, which can be selectively deprotected under specific conditions

  • The rigid cyclohexane scaffold, which provides conformational stability to the resulting structures

SupplierQuantityPrice (2025)Region
TCI Chemicals100mg€235.00Belgium
TCI Chemicals100mgA$241.00Australia
SCIEDCO100mgCA$510.20 (CA$484.70 discounted)Canada
Aladdin Scientific100mg$264.90Not specified
Aladdin Scientific25mg$85.90Not specified

This pricing structure positions the compound as a specialty research chemical, with costs reflecting the stereoselective synthesis and high purity requirements .

Related Compounds and Structural Analogs

Unprotected Precursor

The precursor to (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is (1S,3R)-3-Aminocyclohexanecarboxylic Acid (CAS: 81131-40-0), which features the unprotected amino group. This compound has a molecular weight of 143.18 g/mol and the molecular formula C7H13NO2 .

The unprotected amino acid serves as the starting material for the synthesis of the Cbz-protected derivative and may have its own applications in pharmaceutical research and organic synthesis .

Related Protected Cyclohexane Derivatives

A structural isomer, trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (CAS: 34771-04-5), features the same functional groups but in a different spatial arrangement on the cyclohexane ring. This compound is also commercially available with similar specifications to the (1R,3S)-3-isomer, but with the amino and carboxylic acid groups in the trans-4 relationship rather than the cis-1,3 arrangement .

Another related compound is 1-(Cbz-amino)cyclohexanecarboxylic acid (CAS: 17191-43-4), which has the protected amino group and carboxylic acid both at the 1-position of the cyclohexane ring. This compound has applications in peptide synthesis and as a building block for more complex structures .

Oxidized Variants

(1R)-3-Oxocyclohexane-1-carboxylic acid (CAS: 21531-43-1) represents an oxidized variant where the amino group at the 3-position is replaced by a ketone. This compound maintains the stereochemistry at the 1-position but features different reactivity due to the carbonyl group .

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